

Synthesis of 5-Aminobenzene-1,3-dicarboxylic Acid Dibenzyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

Cat. No.: *B138314*

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This in-depth technical guide details the synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester, a valuable building block in medicinal chemistry and material science. The synthesis is a two-step process commencing with the protection of the carboxylic acid groups of 5-nitroisophthalic acid via benzylation, followed by the reduction of the nitro group to an amine. This document provides detailed experimental protocols, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester proceeds through two key transformations:

- **Esterification:** The carboxylic acid functionalities of 5-nitroisophthalic acid are converted to their corresponding benzyl esters to form dibenzyl 5-nitroisophthalate. This is typically achieved through an acid-catalyzed esterification with benzyl alcohol.
- **Reduction:** The nitro group of dibenzyl 5-nitroisophthalate is then reduced to a primary amine, yielding the final product, 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester. Catalytic hydrogenation is a common and efficient method for this transformation.

II. Experimental Protocols

Step 1: Synthesis of Dibenzyl 5-nitroisophthalate

This protocol is adapted from established methods for the esterification of 5-nitroisophthalic acid with other alcohols, such as methanol.[\[1\]](#)

Materials:

- 5-Nitroisophthalic acid
- Benzyl alcohol
- Concentrated sulfuric acid (H_2SO_4)
- Toluene
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-nitroisophthalic acid, a 5-10 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
- Purify the crude product by column chromatography on silica gel to obtain pure dibenzyl 5-nitroisophthalate.

Step 2: Synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester

This protocol is based on the well-established reduction of the analogous dimethyl ester.[\[2\]](#)

Materials:

- Dibenzyl 5-nitroisophthalate
- Palladium on carbon (5% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂)
- Celite or another filtration aid

Procedure:

- In a hydrogenation vessel, dissolve dibenzyl 5-nitroisophthalate in a suitable solvent such as methanol or ethanol.
- Carefully add a catalytic amount of 5% Pd/C to the solution.
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester.
- If necessary, the product can be further purified by recrystallization or column chromatography.

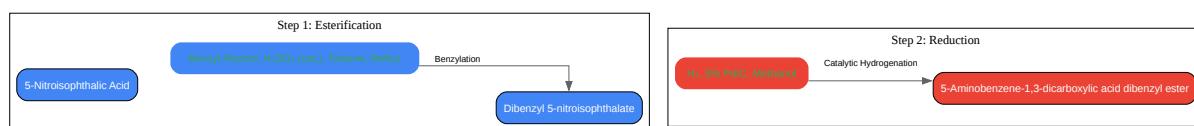
III. Quantitative Data

While specific quantitative data for the synthesis of the dibenzyl ester is not extensively reported, the following table summarizes typical data for the key starting materials and analogous compounds to provide a benchmark for expected outcomes.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
|------------------------------------|---|--------------------------|--------------------|-----------|---|------------------------------|
| 5-Nitroisopthalic acid | C ₈ H ₅ NO ₆ | 211.13 | 259-261 | - | >99 | PubChem CID: 12069 |
| Dibenzyl 5-nitroisopthalate | C ₂₂ H ₁₇ NO ₆ | 391.38 | Not Reported | - | - | - |
| 5-Aminobenzoic acid dibenzyl ester | C ₂₂ H ₁₉ NO ₄ | 361.40 | 116-118 | - | - | CAS: 152699-63-3 |
| Analogous Compound Data | | | | | | |
| Dimethyl 5-nitroisopthalate | C ₁₀ H ₉ NO ₆ | 239.18 | 121-124 | 98 | >99 | ChemicalBook |
| Dimethyl 5-aminoisopthalate | C ₁₀ H ₁₁ NO ₄ | 209.20 | 178-181 | High | High | US Patent US20040082811A1[2] |
| Di-n-butyl 5-aminoisopthalate | C ₁₆ H ₂₃ NO ₄ | 293.36 | Not Reported | - | Elemental Analysis: C 65.42, H 7.81, N 4.70 (Found) | NIH PMC Journal[3] |

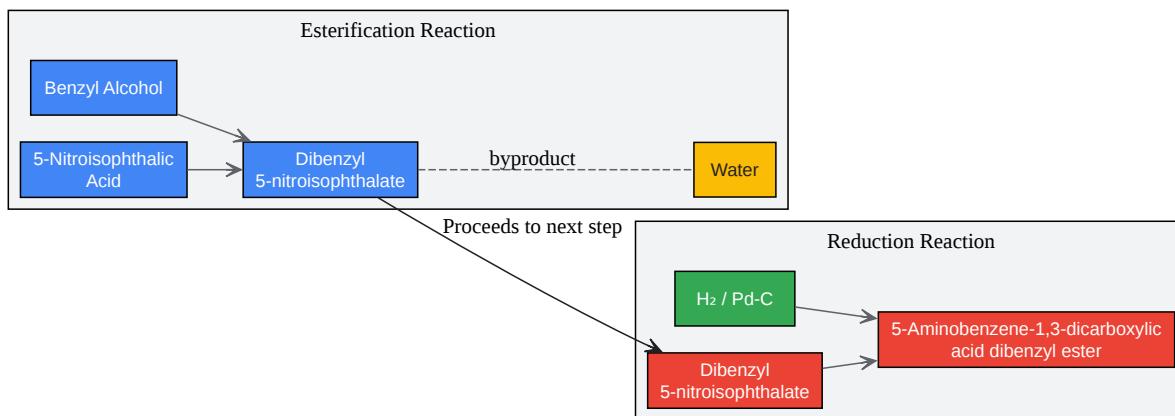
IV. Workflow and Pathway Visualization

The logical flow of the synthesis and the chemical transformations are depicted in the following diagrams.



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Caption: Synthetic workflow for the preparation of the target compound.



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